molecular formula C6H3ClFNO B7966897 4-Chloro-5-fluoropicolinaldehyde

4-Chloro-5-fluoropicolinaldehyde

Cat. No.: B7966897
M. Wt: 159.54 g/mol
InChI Key: PGIKVGMKQYCAHT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropicolinaldehyde is a heterocyclic organic compound with the molecular formula C₆H₃ClFNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted with chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoropicolinaldehyde typically involves the introduction of chlorine and fluorine atoms into the picolinaldehyde structure. One common method is the halogenation of picolinaldehyde derivatives. For instance, a reaction involving the chlorination and fluorination of 2-picolinaldehyde can be carried out using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions and purification steps to ensure high purity of the final product. The specific industrial methods can vary depending on the scale of production and the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoropicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Chloro-5-fluoropicolinic acid.

    Reduction: 4-Chloro-5-fluoropicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-fluoropicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropicolinaldehyde: Similar structure but lacks the chlorine atom.

    4-Chloro-2-fluorobenzaldehyde: Similar functional groups but different ring structure.

Properties

IUPAC Name

4-chloro-5-fluoropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKVGMKQYCAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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